molecular formula C13H13NO2S B1395100 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-51-3

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1395100
CAS No.: 885278-51-3
M. Wt: 247.31 g/mol
InChI Key: FTIWJDSCQBOTIM-UHFFFAOYSA-N
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Description

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group attached to the carboxylic acid moiety and an o-tolyl group attached to the thiazole ring

Biochemical Analysis

Biochemical Properties

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase (ADH) and cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, the compound’s interaction with fatty acid ethyl ester synthase can result in the formation of fatty acid ethyl esters, which are known to have various biological effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic acinar cells, the compound can induce cytotoxicity by interfering with the normal metabolic processes . This cytotoxic effect is partly due to the formation of fatty acid ethyl esters, which can disrupt cellular membranes and lead to cell death. Furthermore, the compound’s impact on gene expression can alter the production of proteins involved in cell growth and differentiation, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as alcohol dehydrogenase and cytochrome P450 . By inhibiting these enzymes, the compound can alter the metabolic pathways of other substrates, leading to the accumulation of intermediate metabolites. Additionally, the compound can bind to specific biomolecules, such as proteins and nucleic acids, thereby affecting their structure and function. These binding interactions can result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses. Additionally, long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and enzyme activity, which can affect cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant cytotoxicity and other adverse effects . For instance, high doses of the compound can lead to the accumulation of toxic metabolites, which can cause cellular damage and organ dysfunction. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of intermediate metabolites . These metabolites can further undergo various biochemical reactions, resulting in the production of different compounds with distinct biological activities. The compound’s interaction with fatty acid ethyl ester synthase also plays a role in its metabolism, leading to the formation of fatty acid ethyl esters . These metabolic pathways are important for understanding the compound’s overall biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound’s physicochemical properties, such as its solubility and lipophilicity, can affect its distribution within different cellular compartments. Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and potential therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate cellular sites, thereby influencing specific biochemical pathways and cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester typically involves the reaction of o-tolylthiourea with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiazoles.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(O-Tolyl)-thiazole-4-carboxylic acid methyl ester
  • 2-(O-Tolyl)-thiazole-4-carboxylic acid
  • 2-(P-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Uniqueness

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl ester counterpart, the ethyl ester may have different solubility and stability properties. The position of the tolyl group (ortho vs. para) can also affect the compound’s interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIWJDSCQBOTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695239
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-51-3
Record name Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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